rosmarinic acid
Description
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896992 | |
| Record name | alpha-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
| Details | Cayman; Cayman Chemical, Product Information, Rosmarinic Acid (June 2012). Available as of: Dec 28, 2012: https://www.caymanchem.com/pdfs/70900.pdf | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
| Details | LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
537-15-5 | |
| Record name | α-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
171-175 °C | |
| Details | LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Conventional Solvent Extraction
Conventional solvent extraction remains the most widely used method for isolating RA from Lamiaceae and Boraginaceae plants. Ethanol-water mixtures (60–70% ethanol) are preferred due to their ability to solubilize polar phenolic compounds while minimizing protein denaturation. For instance, Rosmarinus officinalis extraction at 155°C for 120 minutes yielded 86.28 mg/g DW of carnosic acid and 8.37 mg/g DW of RA. Similarly, Melissa officinalis optimized with a 34% isopropanol solution at 66°C achieved 72.6 mg RA/g dry matter.
Table 1: Optimal Solvent Extraction Conditions for RA
Ultrasound- and Microwave-Assisted Extraction
Nonconventional methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) enhance RA yield by disrupting cell walls. UAE with ionic liquids (e.g., [C8mim]Br) increased RA recovery from Rosmarinus officinalis by 160% compared to hydroalcoholic extraction. MAE using 50% ethanol at 500 W for 10 minutes extracted 58.3 mg RA/g from Ocimum basilicum, reducing extraction time by 80%.
Chemical Synthesis
Multistep Organic Synthesis
RA is synthesized via convergent routes involving protected precursors. A six-step synthesis starting from 3-(3′,4′-dihydroxyphenyl)-(S)-lactic acid and caffeic acid achieved a 9% overall yield. Key steps include:
Table 2: Key Reactions in RA Chemical Synthesis
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling caffeic acid and 3,4-dihydroxyphenyllactic acid with K₂CO₃ achieved 78% conversion in 2 hours, eliminating toxic solvents.
Biosynthetic Pathways and Biotechnological Production
Plant Cell Suspension Cultures
Lavandula vera cell cultures in bioreactors optimized for dissolved oxygen (50%), agitation (400 rpm), and temperature (29.9°C) produced 3,489 mg/L RA, doubling shake-flask yields. Precursor feeding (2 mM tyrosine) further increased titers to 4,566 mg/L.
Metabolic Engineering in Microbes
Saccharomyces cerevisiae engineered with Mentha spp. genes (RAS, CYP98A14) produced 5.93 mg/L RA in glucose minimal medium. Modular cloning enabled simultaneous expression of:
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TAT (tyrosine aminotransferase) from Rattus norvegicus.
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HPPR (hydroxyphenylpyruvate reductase) from Coleus blumei.
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4CL (4-coumarate-CoA ligase) from Arabidopsis thaliana.
Encapsulation and Formulation Strategies
Chemical Reactions Analysis
Oxidation Reactions
Rosmarinic acid undergoes oxidation reactions that can be influenced by environmental factors such as pH and the presence of metal ions.
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Oxidation Mechanism : The oxidation of this compound typically occurs in two steps:
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The caffeic acid moiety is oxidized first.
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Subsequently, the remaining structure undergoes further oxidation.
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This process can lead to the formation of reactive oxygen species (ROS), which may exhibit pro-oxidant behavior under certain conditions .
Interaction with Metal Ions
This compound has been shown to interact with metal ions, particularly copper(II). This interaction is significant due to its implications in oxidative stress and neurodegenerative diseases.
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Metal Binding : Studies indicate that this compound can form complexes with Cu(II) ions through deprotonated hydroxyl groups. This chelation can inhibit metal-catalyzed oxidative reactions, thereby reducing ROS formation .
Radical Scavenging Activity
This compound exhibits considerable radical scavenging activity, which is essential for its antioxidant properties.
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Mechanism : The compound can scavenge various free radicals, including hydroxyl radicals and superoxide anions. The bond dissociation energies (BDE) for the O–H bonds in this compound suggest that it can effectively donate hydrogen atoms to stabilize these radicals .
Pro-Oxidant Activity
Interestingly, under certain conditions, this compound may also exhibit pro-oxidant effects.
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Pro-Oxidant Mechanism : In the presence of ascorbate anions or superoxide anions, this compound can facilitate the reduction of Fe(III) to Fe(II), which may lead to Fenton-like reactions that generate harmful hydroxyl radicals .
Research Findings on this compound
Recent studies have explored various aspects of this compound's chemical behavior:
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A study highlighted that this compound's interaction with Cu(II) ions not only affects its antioxidant capacity but also suggests a potential role in neuroprotection against amyloid beta-induced toxicity .
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Research utilizing density functional theory calculations demonstrated that this compound exhibits strong radical scavenging activity in physiological environments, making it a promising candidate for therapeutic applications .
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Electrochemical studies revealed that this compound undergoes oxidation in a controlled manner, indicating its potential utility in drug formulation where controlled release is crucial .
Scientific Research Applications
Therapeutic Applications in Cancer
Rosmarinic acid has demonstrated anti-cancer properties through several mechanisms:
- Chemoresistance Reversal : RA has been shown to enhance the efficacy of chemotherapy drugs by counteracting mechanisms of resistance in cancer cells. It interacts with specific proteins that are dysregulated in tumors, thereby improving drug effectiveness and reducing toxicity to non-tumor tissues .
- Inhibition of Tumor Growth : Studies indicate that RA can reduce mitochondrial reductase activity in tumor cells, suggesting its potential as an anti-cancer agent . Furthermore, it has been observed to prevent the aggregation of tau proteins, which are implicated in neurodegenerative diseases like Alzheimer's, thereby offering a dual benefit in cancer therapy and neuroprotection .
Table 1: Summary of Cancer-Related Applications of this compound
Neuroprotective Effects
RA exhibits significant neuroprotective properties, particularly relevant for conditions such as Alzheimer's disease:
- Alzheimer's Disease : RA has been found to inhibit the formation of tau fibrils, a hallmark of Alzheimer's pathology. Its interaction with tau proteins suggests a potential therapeutic role in preventing cognitive decline associated with neurodegeneration .
- Acetylcholinesterase Inhibition : The compound also shows promise as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in the brain and enhancing cognitive function .
Table 2: Neuroprotective Applications of this compound
| Study Reference | Condition | Mechanism of Action | Findings |
|---|---|---|---|
| Alzheimer's | Tau fibril inhibition | Reduced tau aggregation | |
| Cognitive decline | Acetylcholinesterase inhibition | Improved cognitive function |
Antioxidant and Anti-inflammatory Properties
This compound is recognized for its antioxidant capabilities, which contribute to its anti-inflammatory effects:
- Free Radical Scavenging : RA can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases linked to inflammation .
- Anti-inflammatory Mechanisms : RA inhibits key inflammatory pathways by blocking lipoxygenase and cyclooxygenase activities, which are involved in the inflammatory response .
Table 3: Antioxidant and Anti-inflammatory Applications
| Study Reference | Application | Mechanism | Findings |
|---|---|---|---|
| Chronic diseases | ROS scavenging | Reduced oxidative damage | |
| Inflammatory disorders | Inhibition of inflammatory pathways | Decreased inflammation markers |
Antimicrobial Activity
Recent studies highlight the antimicrobial potential of this compound against various pathogens:
- Bacterial Inhibition : RA has shown effectiveness against biofilm formation and virulence factor production in pathogenic bacteria like Aeromonas hydrophila. It can inhibit quorum sensing mechanisms that regulate bacterial communication and biofilm development .
- Synergistic Effects with Antibiotics : RA enhances the efficacy of conventional antibiotics against resistant strains of bacteria, making it a valuable adjunct in antimicrobial therapy .
Table 4: Antimicrobial Applications of this compound
Mechanism of Action
Labiatenic acid is often compared with other phenolic acids such as caffeic acid, chlorogenic acid, and ferulic acid. While all these compounds exhibit antioxidant properties, labiatenic acid is unique due to its dual phenolic structure, which enhances its bioactivity and stability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Rosmarinic Acid and Related Compounds
Key Differences :
- RA vs. Caffeic Acid : RA’s ester linkage enhances stability and bioavailability compared to caffeic acid, which is more prone to oxidation .
- RA vs. Salvianolic Acid B: Salvianolic acid B, a dimeric form of RA, exhibits stronger antioxidant and cardioprotective effects but lower solubility .
- RA vs. Carnosic Acid: Carnosic acid, a diterpene, shows superior lipid peroxidation inhibition, while RA excels in water-soluble antioxidant activity .
Antioxidant Activity
RA outperforms many phenolic acids in radical scavenging due to its dual phenolic rings and ortho-dihydroxy groups (Table 2).
Table 2: Antioxidant Activity Comparison (In Vitro)
Key Findings :
- RA’s DPPH radical scavenging capacity is 3× higher than rutin and 2× higher than caffeic acid .
- Synergy between RA and carnosic acid in rosemary extracts enhances overall antioxidant efficacy .
Pharmacological Effects
Table 3: Pharmacological Comparison
Key Insights :
- RA’s caspase-3 inhibition mimics peptide inhibitors, making it a candidate for neurodegenerative disease therapy .
- In diabetes, RA’s α-amylase inhibition is enhanced by synergism with other phenolics in plant extracts .
- RA’s antifungal activity involves disrupting fungal glycolysis via enolase inhibition .
Challenges and Future Perspectives
Despite RA’s therapeutic promise, limitations include:
- Bioavailability: Rapid metabolism reduces systemic exposure; nanoencapsulation improves delivery .
- Toxicity : High doses (>500 mg/kg in rodents) may induce hepatotoxicity, necessitating dose optimization .
- Synergistic Formulations: Combining RA with carnosic acid or curcumin enhances efficacy in cancer and inflammation .
Future research should prioritize clinical trials to validate RA’s safety and explore its integration into functional foods and pharmaceuticals.
Biological Activity
Rosmarinic acid (RA) is a polyphenolic compound widely recognized for its diverse biological activities. It is primarily found in various herbs, including rosemary, mint, and sage. This article explores the multifaceted biological activities of RA, including its antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.
1. Antioxidant Activity
RA exhibits significant antioxidant properties, which play a crucial role in mitigating oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders.
- Mechanism : RA scavenges free radicals and inhibits the production of reactive oxygen species (ROS). It enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) .
- Case Study : In a study involving human dopaminergic SH-SY5Y cells, RA reduced hydrogen peroxide-induced ROS production and apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
2. Anti-Inflammatory Effects
RA has demonstrated potent anti-inflammatory effects across various models of inflammation.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2) through the downregulation of NF-κB signaling pathways .
- Case Study : In a mouse model of collagen-induced arthritis, RA significantly reduced the arthritis index and inflammation markers in synovial tissue . Additionally, it improved symptoms in patients with rheumatoid arthritis by inducing apoptosis in activated T cells .
3. Antimicrobial Properties
RA exhibits broad-spectrum antimicrobial activity against various pathogens.
- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation.
- Research Findings : RA effectively inhibited the growth of several bacteria, including Vibrio species and fungi. A study showed that RA combined with sodium citrate enhanced its antibacterial activity against Vibrio vulnificus .
4. Anticancer Activity
The anticancer potential of RA has been extensively studied, showing promise in inhibiting tumor growth and inducing apoptosis.
- Mechanism : RA regulates cell cycle progression and apoptosis-related proteins such as Bcl-2 and Bax. It also influences signaling pathways like MAPK .
- Case Studies :
5. Neuroprotective Effects
RA's neuroprotective properties are particularly relevant to conditions like Alzheimer's disease and vascular dementia.
- Mechanism : RA protects neuronal cells from oxidative damage and apoptosis by enhancing mitochondrial function and reducing ROS levels .
- Research Findings : Studies have shown that RA can improve cognitive function and reduce neuroinflammation in animal models of dementia .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing rosmarinic acid extraction from plant sources?
- Experimental Design : Use response surface methodology (RSM) with central composite design to evaluate variables like solvent type (e.g., propan-2-ol), temperature (optimal: ~66°C), and solid-liquid ratio (e.g., 0.035 g/mL). Validation via ANOVA ensures statistical significance of extraction parameters .
- Data Analysis : Compare predicted vs. experimental yields (e.g., 74.4 mg/g predicted vs. 72.6 mg/g observed) to confirm model accuracy .
- Contradictions : Boiling time in aqueous extraction (e.g., 10–30 minutes) significantly alters yields, with Duncan tests showing distinct differences between time intervals .
Q. How can researchers validate this compound quantification in plant matrices?
- Methodology : Employ isocratic HPLC with photodiode array detection for simplicity and reproducibility. Validate via linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (90–110%) .
- Cross-Validation : Compare with LC/MS/MS or spectrophotometry for secondary confirmation, noting that gradient HPLC is widely used but less time-efficient .
Q. What factors influence this compound stability during experimental storage and processing?
- Thermal Degradation : Monitor degradation kinetics in solvents like water (unstable at >60°C) vs. methanol (stable at 20–100°C for 4 hours). Use Arrhenius models to predict shelf life .
- Methodological Tip : Store samples in 70% ethanol to minimize hydrolysis and oxidation byproducts .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s antiviral activity against Hepatitis E?
- Experimental Approach : Perform molecular docking (e.g., PyMOL) to analyze binding affinity (-8.3 kcal/mol) and stability (RMSD < 17.014 Å) between this compound and Tyrosine FYN, a protein critical for viral replication .
- Validation : Use Lepinski Rule criteria (e.g., log P = 1.76, H-bond donors = 5) to confirm drug-likeness and validate via in vitro assays measuring viral load reduction .
Q. How does this compound modulate apoptosis in colon cancer models?
- In Vivo Design : Administer 1,2-dimethylhydrazine (DMH) to induce carcinogenesis in Wistar rats, then treat with this compound (e.g., 50 mg/kg/day). Assess tumor suppression via histopathology and NF-κB pathway inhibition .
- Contradictions : While DMH models show reduced tumor multiplicity, human cell line studies (e.g., Jurkat T-cells) highlight mitochondrial apoptosis via p56lck activation, suggesting tissue-specific mechanisms .
Q. What biochemical pathways mediate this compound’s anti-inflammatory effects in autoimmune diseases?
- Mechanistic Insight : Inhibit phospholipase C-gamma 1 (PLC-γ1) and IL-2 production in T-cells, reducing synovial inflammation in collagen-induced arthritis models. Validate via ELISA for cytokines (e.g., TNF-α, IL-6) .
- Data Interpretation : Contrast findings with transplant rejection models, where this compound reduces antibody-mediated graft damage but shows variable efficacy across immune cell subtypes .
Q. How can spectroscopic and computational methods elucidate this compound’s antioxidant activity?
- Methodology : Combine NMR, IR, and Raman spectroscopy with DFT calculations to map electron density and H-atom donation sites (e.g., catechol groups). Correlate with lipid peroxidation assays in oil systems .
- Advanced Analysis : Use spin density distribution models to predict radical scavenging efficiency, noting discrepancies between in silico predictions and in vitro DPPH assay results .
Q. What experimental strategies address contradictions in this compound’s antibacterial efficacy?
- Hypothesis Testing : Assess membrane permeability (via carbohydrate/protein leakage assays) and DNA polymerase inhibition. Note that this compound does not bind plasmid DNA directly but disrupts metabolic pathways .
- Contradiction Resolution : Reconcile variable MIC values across bacterial strains by standardizing solvent carriers (e.g., DMSO vs. ethanol) and culture conditions .
Methodological Best Practices
- Reproducibility : For in vivo studies, report diet composition (e.g., high-fat diets in DMH models) and animal strain (e.g., Wistar rats) to contextualize metabolic outcomes .
- Data Transparency : Provide raw HPLC chromatograms and docking simulation files as supplementary materials to enable independent validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
